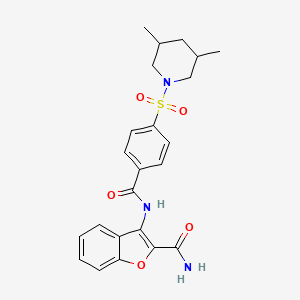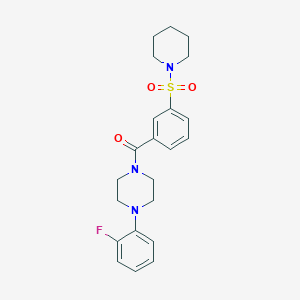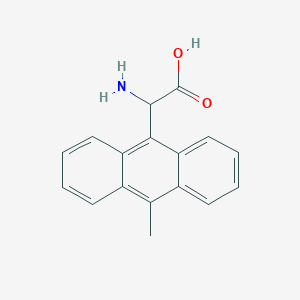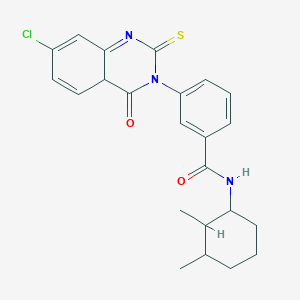
Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate” is a complex organic compound. It contains a benzoate ester group, a carbamoyl group, a trifluoromethyl group, and a phenyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, including reactions at the benzylic position . The exact reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Interaction with Sulfur Tetrafluoride : The interaction of similar compounds with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, leading to the formation of fluorinated analogs and providing insights into the steric effects influencing these reactions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Fluorinated Monomers for Polysiloxanes : Research on the synthesis of fluorinated monomers, which can be precursors to side-chain liquid crystalline polysiloxanes, demonstrates the potential of these compounds in creating materials with high smectogenic properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Biological Activity and Applications
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential pharmaceutical applications of these compounds (Jalihal, Sharabasappa, & Kilarimath, 2009).
Anti-Juvenile Hormone Activity : Ethyl 4-(2-Aryloxyhexyloxy)benzoates, similar in structural complexity, have been tested for their ability to induce precocious metamorphosis in larvae, indicating potential applications in pest management (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Material Science and Engineering Applications
Liquid Crystalline Properties : Studies on compounds with structural similarities have been conducted to explore their liquid crystalline properties, which are crucial for the development of advanced materials for displays and other applications (Niezgoda & Galewski, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-26-17(25)13-4-2-12(3-5-13)16(24)22-10-15(23)11-6-8-14(9-7-11)18(19,20)21/h2-9,15,23H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXZBQYQWULMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799449.png)
![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)
![2-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2799452.png)


![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)





![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)


